molecular formula C18H18N2O8 B12056440 3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid

3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid

Cat. No.: B12056440
M. Wt: 390.3 g/mol
InChI Key: YSBXBRVNFWEUCH-UHFFFAOYSA-N
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Description

3,3’-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5520~2,6~0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid is a complex organic compound characterized by its unique tetracyclic structure

Chemical Reactions Analysis

Types of Reactions

3,3’-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen in the presence of catalysts.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, nitric acid, and various catalysts. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction could produce simpler derivatives of the original compound.

Scientific Research Applications

3,3’-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways . This interaction can lead to changes in cellular functions and has potential therapeutic implications.

Properties

Molecular Formula

C18H18N2O8

Molecular Weight

390.3 g/mol

IUPAC Name

3-[10-(2-carboxyethyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-en-4-yl]propanoic acid

InChI

InChI=1S/C18H18N2O8/c21-9(22)3-5-19-15(25)11-7-1-2-8(13(11)17(19)27)14-12(7)16(26)20(18(14)28)6-4-10(23)24/h1-2,7-8,11-14H,3-6H2,(H,21,22)(H,23,24)

InChI Key

YSBXBRVNFWEUCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C3C(C1C4C2C(=O)N(C4=O)CCC(=O)O)C(=O)N(C3=O)CCC(=O)O

Origin of Product

United States

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